molecular formula C16H17ClN2O5 B6663805 3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid

3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid

Cat. No.: B6663805
M. Wt: 352.77 g/mol
InChI Key: QYQYLFFGSYWFNS-UHFFFAOYSA-N
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Description

3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine to form 1-(2-chlorophenyl)-5-oxopyrrolidine. This intermediate is then reacted with oxolane-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Oxolane-3-carboxylic acid derivatives

Uniqueness

3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[1-(2-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5/c17-11-3-1-2-4-12(11)19-8-10(7-13(19)20)14(21)18-16(15(22)23)5-6-24-9-16/h1-4,10H,5-9H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYLFFGSYWFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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